molecular formula C9H11ClO2 B1294840 2-(4-Chloro-2-methylphenoxy)ethanol CAS No. 36220-29-8

2-(4-Chloro-2-methylphenoxy)ethanol

Cat. No.: B1294840
CAS No.: 36220-29-8
M. Wt: 186.63 g/mol
InChI Key: WRNGPIFYDWVAPZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)ethanol is an organic compound with the molecular formula C9H11ClO2. It is a phenoxyethanol derivative, characterized by the presence of a chloro and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethanol involves its interaction with cellular components. In biological systems, it can act as an antimicrobial agent by disrupting cell membranes and inhibiting enzyme activity. The chloro and methyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.

    2-(4-Chloro-2-methylphenoxy)propionic acid: Contains a propionic acid group.

    2-(4-Chloro-2-methylphenoxy)butyric acid: Contains a butyric acid group.

Uniqueness

2-(4-Chloro-2-methylphenoxy)ethanol is unique due to its specific combination of chloro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ethanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGPIFYDWVAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189776
Record name Ethanol, 2-(4-chloro-2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36220-29-8
Record name Ethanol, 2-(4-chloro-2-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036220298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(4-chloro-2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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